molecular formula C15H19NO4 B13475013 rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid CAS No. 2486086-59-1

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid

Cat. No.: B13475013
CAS No.: 2486086-59-1
M. Wt: 277.31 g/mol
InChI Key: HXVYFISMZPHYRM-VXGBXAGGSA-N
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Description

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method involves the cyclization of a β-amino ester with a suitable leaving group.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
  • tert-butoxycarbonyl-protected amino acids

Comparison:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, particularly in the protection of amine functionalities. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, peptides, and potential drug candidates.

Properties

CAS No.

2486086-59-1

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12-/m1/s1

InChI Key

HXVYFISMZPHYRM-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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